molecular formula C5H6N2OS B110987 1-(2-Aminothiazol-4-yl)ethanone CAS No. 101258-16-6

1-(2-Aminothiazol-4-yl)ethanone

Cat. No.: B110987
CAS No.: 101258-16-6
M. Wt: 142.18 g/mol
InChI Key: XLYLXMPLFPQUDL-UHFFFAOYSA-N
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Description

1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminothiazol-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . Another method includes the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminothiazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

1-(2-Aminothiazol-4-yl)ethanone has numerous scientific research applications, including:

Comparison with Similar Compounds

1-(2-Aminothiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its versatile biological activities and its potential for modification to produce a wide range of derivatives with diverse therapeutic applications .

Biological Activity

Overview

1-(2-Aminothiazol-4-yl)ethanone, a heterocyclic compound, features a thiazole ring and is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections, inflammation, and cancer. Its molecular formula is C₅H₆N₂OS, with a molecular weight of 142.18 g/mol. The presence of the thiazole ring contributes to its pharmacological properties, making it a valuable scaffold for drug development.

This compound exhibits its biological effects through various mechanisms:

  • Target Interactions : The compound interacts with biological targets via covalent bonds, hydrogen bonds, and hydrophobic interactions. These interactions influence several biochemical pathways related to inflammation, microbial growth, and tumor progression.
  • Cellular Effects : It has been shown to affect cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. For instance, studies indicate that derivatives of this compound can modulate inflammatory responses and exhibit antimicrobial properties.

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antibacterial and antifungal activities:

  • Bacterial Inhibition : Research published in Arzneimittelforschung highlighted the efficacy of certain derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents.
  • Fungal Activity : Studies have also indicated antifungal properties against various pathogenic fungi, suggesting a broad spectrum of antimicrobial action.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored extensively:

  • In Vitro Studies : Research in the European Journal of Medicinal Chemistry reported that specific derivatives exhibited significant anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Antitumor Activity

The compound's derivatives have shown promise in cancer therapy:

  • Cytotoxicity : A study in Bioorganic & Medicinal Chemistry Letters identified cytotoxic activity against various cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other thiazole derivatives:

Compound NameCAS NumberSimilarity Index
1-(2-Amino-5-methylthiazol-4-yl)ethanone40353-62-60.82
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one36234-66-90.73
1-(5-Methylthiazol-4-yl)ethanone1368187-44-30.70
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride66659-20-90.74

This table illustrates the structural similarities among thiazole compounds while highlighting the unique biological activities attributed to this compound.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A comprehensive study demonstrated that derivatives of this compound were effective against resistant bacterial strains, paving the way for new antibiotic development.
  • Inflammation Modulation : In vitro experiments revealed that certain derivatives significantly reduced pro-inflammatory cytokine levels, suggesting their potential use in treating chronic inflammatory conditions.
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines showed that modifications to the thiazole ring could enhance anticancer activity, indicating a pathway for developing targeted cancer therapies.

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYLXMPLFPQUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389368
Record name 1-(2-aminothiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101258-16-6
Record name 1-(2-aminothiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

1-(2-Amino-thiazol-4-yl)-ethanone hydrochloride (5.6 g 29.1 mmol) was dissolved in water (15 mL) and cooled in an ice bath. To this was added dropwise 17 N ammonium hydroxide (15 mL, 105 mmol). The resulting mixture was stirred for 15 minutes than filtered and washed with cold water (3×), cold methanol (3×50 mL), ethyl ether (3×10 mL). The precipitate was dried first by passing air through the material and then in vacuo to give 1-(2-amino-thiazol-4-yl)-ethanone as a pale yellow solid (2.6 g, 57%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of thiourea (6.79 g, 89.2 mmol) in absolute ethanol (100 mL) was added 1-chloro-butane-2,3-dione (prepared as described by Bonnema, J. et al., Rec. Trav. Chim. Pays-Bas 1960, 79, 1137) (10.75 g, 89.2 mmol) and the mixture stirred at room temperature for 72 hours. The dark brown suspension was concentrated in vacuo, the residue taken up in water (350 mL), acidified with 1M aqueous hydrochloric acid (20 mL) and extracted with ethyl acetate (2×100 mL). The aqueous layer was then neutralized with solid sodium bicarbonate to form a light brown solid which was isolated by filtration. The precipitate was washed with 1:1 hexanes/ether (100 mL), 1:1 hexanes/ethyl acetae (100 mL) and then dried in vacuo over potassium hydroxide to give 1-(2-amino-thiazol-4-yl)-ethanone as a light brown solid (9.91 g, 78%).
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step One
[Compound]
Name
Bas 1960
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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